molecular formula C23H23NO B12589972 Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- CAS No. 650607-89-9

Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)-

Cat. No.: B12589972
CAS No.: 650607-89-9
M. Wt: 329.4 g/mol
InChI Key: RHVSNKNEVWODAH-SFTDATJTSA-N
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Description

Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)-: is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This specific compound is notable for its stereochemistry, which can significantly influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the 2-methoxyphenyl and diphenyl groups.

    Pyrrolizine: A related nitrogen-containing heterocycle with a fused ring structure.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: Pyrrolidine, 1-(2-methoxyphenyl)-2,5-diphenyl-, (2S,5S)- is unique due to its specific stereochemistry and the presence of the 2-methoxyphenyl and diphenyl groups. These structural features can significantly influence its biological activity and interactions, making it a valuable compound for various scientific research applications .

Properties

CAS No.

650607-89-9

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

(2S,5S)-1-(2-methoxyphenyl)-2,5-diphenylpyrrolidine

InChI

InChI=1S/C23H23NO/c1-25-23-15-9-8-14-22(23)24-20(18-10-4-2-5-11-18)16-17-21(24)19-12-6-3-7-13-19/h2-15,20-21H,16-17H2,1H3/t20-,21-/m0/s1

InChI Key

RHVSNKNEVWODAH-SFTDATJTSA-N

Isomeric SMILES

COC1=CC=CC=C1N2[C@@H](CC[C@H]2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2C(CCC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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